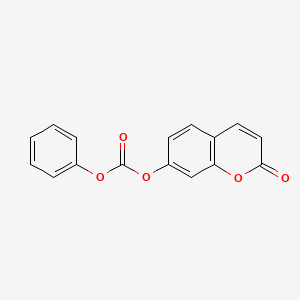

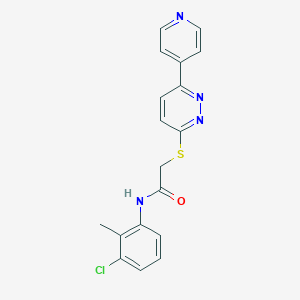

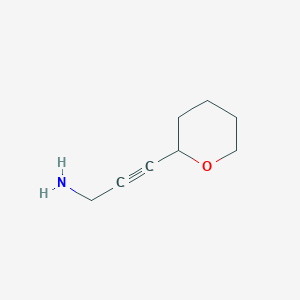

![molecular formula C22H18ClN5O4S B2878476 N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxalamide CAS No. 894037-89-9](/img/structure/B2878476.png)

N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a derivative of 1,2,4-triazole . It is part of a class of compounds that have been studied for their potential as anticancer agents . The compound includes a thiazolo[3,2-b][1,2,4]triazole-6-one scaffold, which is a structure common to a number of bioactive compounds .

Synthesis Analysis

The synthesis of similar compounds involves a three-component and three-stage synthetic protocol . The synthesis of these derivatives has been confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis

The molecular structure of similar compounds was confirmed using 1H-NMR and 13C-NMR . The IR absorption spectra of similar compounds were characterized by the presence of two signals for C=O groups at 1650–1712 cm−1 .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include a Cu (I) catalyzed [3+2] dipolar cycloaddition . Further heating of the intermediate in a 1:1 mixture of hydrobromic and acetic acids causes the intramolecular cyclization of the S-methallyl fragment onto the triazole ring nitrogen atom .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds were analyzed using IR, 1H-NMR, 13C-NMR, and Mass spectroscopy . The molecular weight of a similar compound is reported to be 396.89.Applications De Recherche Scientifique

Antifungal Applications

Triazole derivatives, such as the one , have been extensively studied for their antifungal properties . They are structurally similar to several clinically used antifungal agents, which include triazole rings as a core component. These compounds can inhibit the growth of various Candida species, making them potential candidates for treating fungal infections.

Anticancer Potential

The structural features of triazole and thiazole rings have been associated with cytotoxic activities against cancer cell lines . Research has indicated that certain triazole derivatives can selectively target cancer cells, offering a promising route for the development of new anticancer drugs.

Anti-Candidal Activity

Specific triazolothiadiazine derivatives have shown effectiveness against Candida species, with some compounds exhibiting inhibitory activity comparable to standard drugs like ketoconazole . This suggests potential use in developing new treatments for Candida infections.

Antimicrobial Properties

Compounds containing the 1,2,4-triazole moiety have demonstrated a broad spectrum of antimicrobial activities . They have been used to synthesize various pharmaceuticals that act against microbes, which is crucial in the fight against antibiotic-resistant bacteria.

Anti-Inflammatory and Analgesic Effects

The compound’s structural similarity to known anti-inflammatory and analgesic agents suggests potential applications in pain management and inflammation control . Triazole derivatives can serve as the basis for developing new drugs in these therapeutic areas.

Antithrombotic Activity

Thiazole and triazole derivatives have been identified as potential antithrombotic agents due to their ability to act as fibrinogenic receptor antagonists . This could lead to the development of new treatments for thrombotic diseases.

Antioxidant Properties

Triazole derivatives are also being explored for their antioxidant capabilities, which are important in reducing oxidative stress and protecting cells against damage . This property is valuable in the development of drugs aimed at preventing or treating diseases associated with oxidative stress.

Enzyme Inhibition

These compounds have been studied for their ability to inhibit various enzymes, which is a key strategy in drug development for treating a range of diseases, including metabolic disorders .

Mécanisme D'action

Target of Action

Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been found to interact with a variety of enzymes and receptors . These interactions contribute to their diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and antitubercular effects .

Mode of Action

It is known that the triazole and thiadiazine moieties in similar compounds can make specific interactions with different target receptors . These interactions could potentially alter the function of these targets, leading to the observed pharmacological effects.

Biochemical Pathways

Compounds with similar structures have been found to exhibit a wide range of pharmacological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

In silico pharmacokinetic and molecular modeling studies have been conducted on similar compounds . These studies can provide valuable insights into the potential ADME properties of this compound and their impact on its bioavailability.

Result of Action

Similar compounds have been found to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and antitubercular effects . These effects suggest that this compound may have a significant impact at the molecular and cellular levels.

Orientations Futures

The future directions for this compound could involve further studies to evaluate its potential as an anticancer agent. Given the promising results of similar compounds, it would be worthwhile to investigate the compound’s cytotoxic activity against a range of cancer cell lines . Additionally, the compound’s safety profile could be further evaluated in vivo.

Propriétés

IUPAC Name |

N-[2-[2-(4-chlorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18ClN5O4S/c23-14-3-1-13(2-4-14)19-26-22-28(27-19)16(12-33-22)7-8-24-20(29)21(30)25-15-5-6-17-18(11-15)32-10-9-31-17/h1-6,11-12H,7-10H2,(H,24,29)(H,25,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRLIFZATYYOLCZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)NC(=O)C(=O)NCCC3=CSC4=NC(=NN34)C5=CC=C(C=C5)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18ClN5O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

483.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxalamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

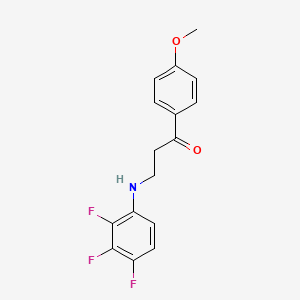

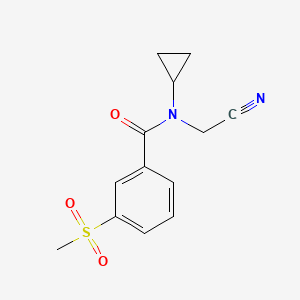

![1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-(benzylthio)ethanone oxalate](/img/structure/B2878397.png)

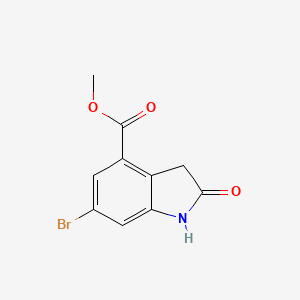

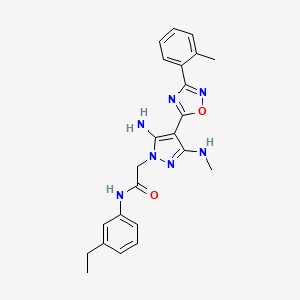

![2-(4-ethoxyphenyl)-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2878402.png)

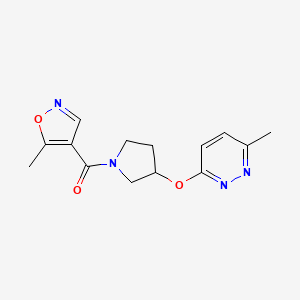

![3-[(3-fluorophenyl)sulfonylamino]-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2878403.png)

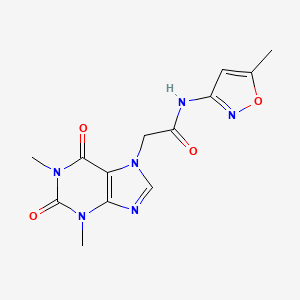

![2-[(1-Methylpyrazol-4-yl)methyl]-3-(prop-2-enoylamino)propanamide](/img/structure/B2878408.png)

![2-[5-(4-aminophenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B2878414.png)